molecular formula C9H11NO3 B117331 Ethyl 2-hydroxy-6-methylisonicotinate CAS No. 150190-03-7

Ethyl 2-hydroxy-6-methylisonicotinate

Cat. No.: B117331
CAS No.: 150190-03-7
M. Wt: 181.19 g/mol
InChI Key: WZUAZSMUJJUHMM-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-6-methylisonicotinate is a chemical compound with the molecular formula C9H11NO3. It is a derivative of isonicotinic acid and features a hydroxy group at the 2-position and a methyl group at the 6-position on the isonicotinic acid ring, with an ethyl ester functional group.

Scientific Research Applications

Ethyl 2-hydroxy-6-methylisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-6-methylisonicotinate typically involves the esterification of 2-hydroxy-6-methylisonicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-6-methylisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-6-methylisonicotinate involves its interaction with specific molecular targets. The hydroxy and ester functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl nicotinate: Similar structure but lacks the hydroxy and methyl groups.

    Methyl 2-hydroxy-6-methylisonicotinate: Similar structure but with a methyl ester instead of an ethyl ester.

    2-Hydroxy-6-methylisonicotinic acid: The parent acid form without the ester group

Uniqueness

This compound is unique due to the presence of both hydroxy and methyl groups on the isonicotinic acid ring, along with the ethyl ester functional group.

Properties

IUPAC Name

ethyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)10-8(11)5-7/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUAZSMUJJUHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477369
Record name Ethyl 2-hydroxy-6-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150190-03-7
Record name Ethyl 2-hydroxy-6-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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